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Abstract
Delisens™ peptide, chemically identified as Acetyl Hexapeptide-49, is a synthetic peptide

developed for the specialized care of sensitive skin. Its primary mechanism of action involves

the modulation of the Proteinase-Activated Receptor-2 (PAR-2), a key player in neurogenic

inflammation and the integrity of the skin barrier. This technical guide provides a

comprehensive overview of the origin, synthesis, mechanism of action, and biological efficacy

of Delisens™ peptide, supported by quantitative data and detailed experimental protocols.

Introduction
Sensitive skin is a complex condition characterized by subjective sensations of discomfort,

such as stinging, burning, and itching, often without visible signs of irritation. A key pathological

mechanism underlying these symptoms is neurogenic inflammation, which is mediated by the

interaction of the cutaneous nervous and immune systems. A pivotal receptor in this process is

the Proteinase-Activated Receptor-2 (PAR-2), which is expressed on various skin cells,

including keratinocytes, mast cells, and sensory neurons. Activation of PAR-2 by endogenous

or exogenous proteases triggers a signaling cascade that leads to the release of pro-

inflammatory mediators, resulting in the characteristic symptoms of sensitive skin.

Delisens™ (Acetyl Hexapeptide-49) is a rationally designed hexapeptide that acts as an

antagonist to the PAR-2 receptor. By modulating its activity, Delisens™ effectively mitigates the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15612948?utm_src=pdf-interest
https://www.benchchem.com/product/b15612948?utm_src=pdf-body
https://www.benchchem.com/product/b15612948?utm_src=pdf-body
https://www.benchchem.com/product/b15612948?utm_src=pdf-body
https://www.benchchem.com/product/b15612948?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


inflammatory cascade, soothes the skin, and helps to restore the skin's natural barrier function.

Origin and Discovery
Delisens™ is a synthetic biomimetic peptide developed by Lipotec (now a part of Lubrizol).

While the specific details of the initial screening process are proprietary, the development of

Acetyl Hexapeptide-49 was a result of a targeted research program aimed at identifying

peptide sequences with high affinity and antagonistic activity towards the PAR-2 receptor. The

acetylation of the N-terminus and amidation of the C-terminus are common strategies in

peptide design to enhance stability against enzymatic degradation and improve skin

penetration. The amino acid sequence, Acetyl-Arg-Leu-Ile-Glu-Trp-Ser-NH2, was optimized for

its ability to effectively compete with activating ligands of PAR-2, thereby reducing the

downstream inflammatory signaling.

Synthesis of Delisens™ Peptide (Acetyl
Hexapeptide-49)
Delisens™ peptide is synthesized using a standard solid-phase peptide synthesis (SPPS)

methodology, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Representative Solid-Phase Synthesis Protocol
Resin: Rink Amide resin is commonly used to generate the C-terminal amide.

Amino Acid Protection: Fmoc is used for the temporary protection of the α-amino group of

the amino acids. Side chains of reactive amino acids are protected with acid-labile groups

(e.g., Pbf for Arginine, tBu for Glutamic Acid, and Serine, Boc for Tryptophan).

Synthesis Cycle:

Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution

of piperidine in dimethylformamide (DMF).

Coupling: The next Fmoc-protected amino acid is activated with a coupling agent (e.g.,

HBTU, HATU, or DIC/HOBt) and coupled to the deprotected N-terminus of the growing

peptide chain.
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Washing: The resin is washed with DMF to remove excess reagents and by-products. This

cycle is repeated for each amino acid in the sequence (Ser, Trp, Glu, Ile, Leu, Arg).

N-terminal Acetylation: After the final coupling and deprotection of the N-terminal amino acid

(Arginine), the peptide is acetylated using acetic anhydride.

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain

protecting groups are removed simultaneously using a cleavage cocktail, typically containing

trifluoroacetic acid (TFA) as the main cleavage agent, with scavengers (e.g., water,

triisopropylsilane) to protect sensitive residues.

Purification: The crude peptide is purified by reverse-phase high-performance liquid

chromatography (RP-HPLC) to achieve high purity (>95%).

Lyophilization: The purified peptide is lyophilized to obtain a stable, white powder.

Mechanism of Action: PAR-2 Modulation
Delisens™ functions as a competitive antagonist of the PAR-2 receptor. In the skin, PAR-2 is

activated by serine proteases, which cleave the receptor's N-terminal domain, exposing a

tethered ligand that self-activates the receptor. This activation leads to the coupling of G-

proteins (primarily Gq/11) and the recruitment of β-arrestin.

Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC),

which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the

release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade

ultimately leads to the activation of transcription factors such as NF-κB, which upregulate the

expression of pro-inflammatory cytokines like IL-6 and IL-8.

β-Arrestin Pathway: Recruitment of β-arrestin can also initiate downstream signaling

pathways that contribute to inflammation and pain signaling.

Delisens™ peptide is thought to bind to the extracellular domain of PAR-2, preventing the

conformational changes required for receptor activation by its tethered ligand. This blockade

inhibits the downstream signaling cascades, leading to a reduction in the release of

inflammatory mediators.
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Quantitative Data on Biological Efficacy
The efficacy of Delisens™ has been demonstrated in a series of in-vitro and in-vivo studies.

Table 1: In-Vitro Efficacy of Delisens™ Peptide

Parameter Assay Results

PAR-2 Activity Reduction
PAR-2 agonist-induced

calcium flux in keratinocytes
Up to 80% reduction

IL-6 Release Inhibition
PAR-2 agonist-induced IL-6

release in keratinocytes
Up to 69.6% reduction

IL-8 Release Inhibition
PAR-2 agonist-induced IL-8

release in keratinocytes
Up to 71.5% reduction

Skin Barrier Restoration
In-vitro scratch assay on

keratinocyte monolayer

Increased rate of wound

closure

Hydration Improvement
In-vivo study (1 week

application)

+34% increase in skin

hydration

Experimental Protocols
In-Vitro: Inhibition of PAR-2 Agonist-Induced Cytokine
Release

Cell Culture: Primary human epidermal keratinocytes are cultured in appropriate media until

confluent.

Stimulation: Cells are pre-incubated with various concentrations of Delisens™ peptide for a

specified time (e.g., 1 hour). Subsequently, a PAR-2 agonist (e.g., SLIGKV-NH2 at a

concentration of 100 µM) is added to the culture medium to induce an inflammatory

response.

Cytokine Measurement: After an incubation period (e.g., 24 hours), the supernatant is

collected, and the concentrations of IL-6 and IL-8 are quantified using a standard enzyme-

linked immunosorbent assay (ELISA).
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Data Analysis: The percentage inhibition of cytokine release by Delisens™ is calculated

relative to the control (cells treated with the PAR-2 agonist alone).

In-Vivo: Lactic Acid Stinging Test
Subjects: A panel of healthy volunteers with self-perceived sensitive skin is selected.

Procedure: A standardized solution of lactic acid (e.g., 10%) is applied to the nasolabial fold

of each subject. Immediately after, a formulation containing Delisens™ peptide (e.g., 2%) is

applied to the same area. A placebo formulation is applied to the contralateral nasolabial

fold.

Evaluation: Subjects are asked to rate the intensity of the stinging sensation at specific time

points (e.g., 2, 5, and 10 minutes) using a visual analog scale (VAS) or a numerical rating

scale (e.g., 0-10).

Data Analysis: The scores for the Delisens™-treated side are compared to the placebo-

treated side to determine the soothing efficacy of the peptide.

Visualizations
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Caption: PAR-2 signaling pathway and its inhibition by Delisens™ peptide.
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Experimental Workflow for In-Vitro Cytokine Release
Assay

In-Vitro Cytokine Release Assay Workflow
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Click to download full resolution via product page

Caption: Workflow for in-vitro cytokine release assay.

Conclusion
Delisens™ (Acetyl Hexapeptide-49) is a well-characterized synthetic peptide that offers a

targeted approach to managing the symptoms of sensitive skin. Its mechanism of action,

centered on the antagonism of the PAR-2 receptor, is supported by robust in-vitro and in-vivo

data. The ability of Delisens™ to reduce neurogenic inflammation, restore skin barrier function,

and improve hydration makes it a valuable active ingredient for cosmetic and dermo-cosmetic

formulations aimed at providing comfort and relief to individuals with sensitive skin. Further

research into the nuances of its interaction with the PAR-2 receptor and its downstream

signaling pathways could unveil additional therapeutic applications.

To cite this document: BenchChem. [In-Depth Technical Guide: The Origin and Synthesis of
Delisens™ Peptide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15612948#the-origin-and-synthesis-of-delisens-
peptide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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